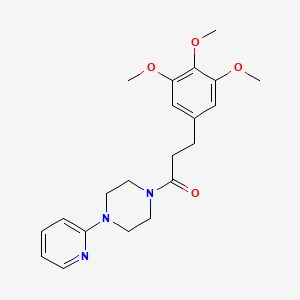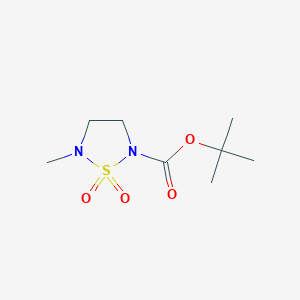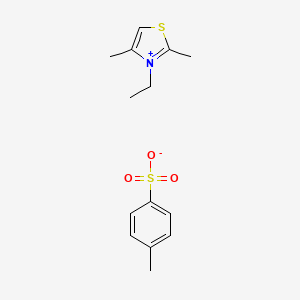
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C14H19NO3S2. It is known for its unique structural properties and is used in various scientific research applications. This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate typically involves the reaction of 2,4-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolium ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazolium derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate can be compared with other thiazolium compounds, such as:
- 2-Methylthiazolium chloride
- 4-Methylthiazolium bromide
- 2,4-Dimethylthiazolium iodide
Uniqueness
The unique structural features of this compound, such as the presence of both ethyl and methyl groups on the thiazolium ring, contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
50498-74-3 |
|---|---|
Fórmula molecular |
C14H19NO3S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
RFPVJYBAAODNDM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


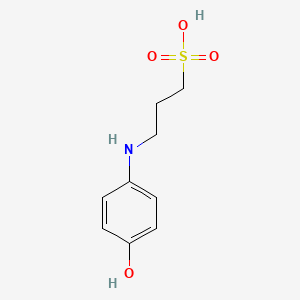
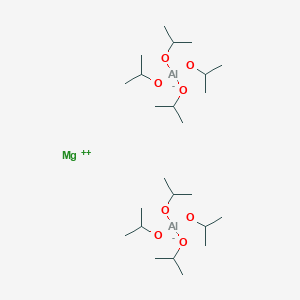
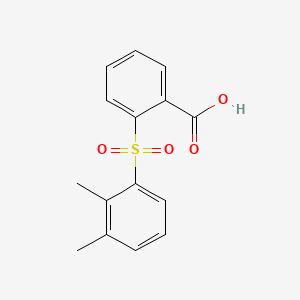

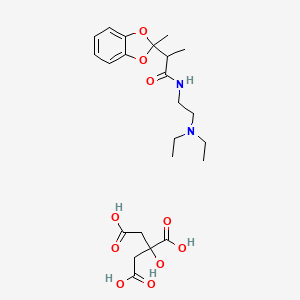
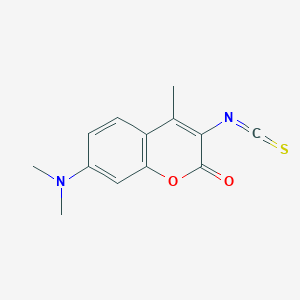
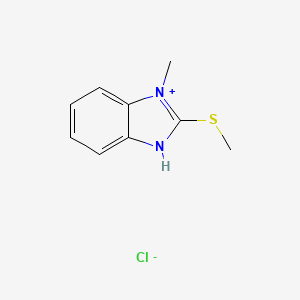
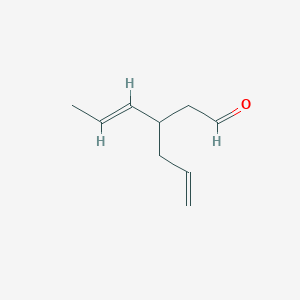
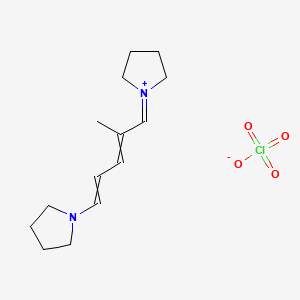
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
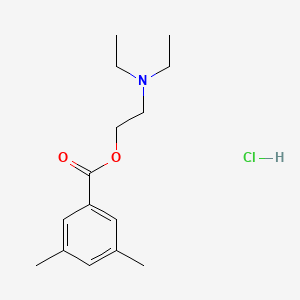
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
